6-Bromo-3-(difluoromethyl)quinoline

HIV-1 integrase ALLINI antiviral resistance

6-Bromo-3-(difluoromethyl)quinoline (CAS 2828438-98-6) is a heterobifunctional quinoline building block with the molecular formula C₁₀H₆BrF₂N and a molecular weight of 258.06 g·mol⁻¹. Its predicted physicochemical properties include a boiling point of 329.8 ± 37.0 °C and a density of 1.603 ± 0.06 g·cm⁻³.

Molecular Formula C10H6BrF2N
Molecular Weight 258.06 g/mol
Cat. No. B8228382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(difluoromethyl)quinoline
Molecular FormulaC10H6BrF2N
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1Br)C(F)F
InChIInChI=1S/C10H6BrF2N/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-5,10H
InChIKeyRUZJVLGJGGXUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(difluoromethyl)quinoline: CAS 2828438-98-6 Structural Identity and Supply-Chain Profile


6-Bromo-3-(difluoromethyl)quinoline (CAS 2828438-98-6) is a heterobifunctional quinoline building block with the molecular formula C₁₀H₆BrF₂N and a molecular weight of 258.06 g·mol⁻¹ . Its predicted physicochemical properties include a boiling point of 329.8 ± 37.0 °C and a density of 1.603 ± 0.06 g·cm⁻³ [1]. This compound positions a bromine atom at the 6-position and a difluoromethyl (−CHF₂) group at the 3-position of the quinoline scaffold. The difluoromethyl moiety functions as a lipophilic hydrogen-bond donor [2], distinguishing it from trifluoromethyl (−CF₃) analogs, while the aryl bromide provides a versatile synthetic handle for metal-catalyzed cross-coupling reactions. The compound is commercially available at research-grade purities (typically 95–98%) from multiple specialist chemical suppliers and is used exclusively as a research intermediate or building block; it is not intended for direct human or veterinary therapeutic use .

Why Regioisomeric or Halogen-Swapped Quinolines Cannot Replace 6-Bromo-3-(difluoromethyl)quinoline


Generic substitution of 6-bromo-3-(difluoromethyl)quinoline with a regioisomer such as the 7-bromo-3-(difluoromethyl) analog (CAS 1207747-91-8) or halogen-swapped variants (e.g., 6-chloro- or 6-iodo-3-(difluoromethyl)quinoline) carries material risk for the end user. In the quinoline ring system, the electronic environment at the 6- versus 7- or 8-positions differs substantially: Suzuki–Miyaura cross-coupling yields for bromoquinolines vary markedly depending on the bromine attachment point . Furthermore, the HIV-1 integrase allosteric inhibitor (ALLINI) series demonstrated that the 6-bromo and 8-bromo substitution patterns produce divergent antiviral resistance profiles; specifically, the 6-bromo analog loses potency against the clinically relevant A128T integrase mutant, whereas the 8-bromo analog retains full effectiveness [1]. The difluoromethyl group (−CHF₂) at the 3-position is not interchangeable with −CF₃ either: CHF₂ acts as a lipophilic hydrogen-bond donor (HBD), a property absent in CF₃, which alters target-engagement geometry and metabolic stability [2]. These examples illustrate why procurement or screening decisions predicated on perceived scaffold equivalence can lead to irreproducible synthetic outcomes and misdirected structure–activity conclusions.

Quantitative Differentiation Evidence for 6-Bromo-3-(difluoromethyl)quinoline Versus Closest Analogs


HIV-1 Integrase Allosteric Inhibition: 6-Bromo vs. 8-Bromo Divergent Resistance Profiles

In a head-to-head evaluation of multi-substituted quinoline-based ALLINIs, the addition of bromine at the 6-position (6-bromo) or 8-position (8-bromo) conferred enhanced antiviral properties relative to the unsubstituted parent scaffold. However, a significant loss of potency was observed for the 6-bromo analog when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness in the same mutant background [1]. This demonstrates that the 6-bromo substitution pattern imparts a distinct resistance-susceptibility phenotype that is not shared by the 8-bromo regioisomer.

HIV-1 integrase ALLINI antiviral resistance quinoline SAR

5-HT₆ Receptor Binding Affinity: 6-Bromo-3-difluoromethyl Indazole vs. 6-Chloro and 6-Trifluoromethyl Congeners

Within a single patent series (US9663498) describing sulfonamide-based 5-HT₆ receptor ligands, the 6-bromo-3-(difluoromethyl)-1H-indazole derivative (Example 57) displayed a binding IC₅₀ of 0.580 nM against the human 5-HT₆ receptor expressed in CHO cells [1]. Under identical assay conditions, the corresponding 6-chloro-indole analog (Example 19) exhibited an IC₅₀ of 0.210 nM [2], and the 3-difluoromethyl-6-(trifluoromethyl)-indole analog (Example 45) gave an IC₅₀ of 0.140 nM [3]. While these comparators differ in both the heterocyclic core and halogen substituent, the data provide a quantitative rank-order: 6-CF₃ (0.140 nM) > 6-Cl (0.210 nM) > 6-Br-3-CF₂H (0.580 nM), with all three compounds residing in the sub-nanomolar potency range.

5-HT6 receptor GPCR indazole radioliogand binding CNS

Lipophilic Hydrogen-Bond Donor Capacity: −CHF₂ vs. −CF₃ at the Quinoline 3-Position

The difluoromethyl group (−CHF₂) is a well-characterized lipophilic hydrogen-bond donor (HBD), with HBD acidity comparable to that of thiophenol, aniline, and amine groups [1]. In contrast, the trifluoromethyl group (−CF₃) lacks a C−H bond and cannot serve as a hydrogen-bond donor. This distinction has direct consequences for target engagement: in a systematic crystallographic and computational analysis, −CHF₂ was shown to form stabilizing C−H···O and C−H···N hydrogen bonds within protein binding pockets, whereas −CF₃ could not engage in analogous interactions [1]. The 3-position of the quinoline scaffold places this −CHF₂ group in a sterically and electronically privileged orientation that is predicted to influence binding-site complementarity for targets where a lipophilic HBD contact is structurally resolved.

difluoromethyl hydrogen-bond donor lipophilicity bioisostere medicinal chemistry

Regiochemical Reactivity: 6-Bromo vs. 7-Bromo Quinoline in Suzuki–Miyaura Cross-Coupling

A systematic study mapping the reactivity of the quinoline ring system subjected all eight bromoquinoline regioisomers (2-bromo through 8-bromoquinoline) to Suzuki–Miyaura cross-coupling with 2-aminophenylboronic acid hydrochloride under identical conditions. The reactions revealed large differences in yield depending on the attachment point of the bromine . The 6-bromoquinoline isomer gave distinct conversion rates relative to the 7-bromo isomer, rationalized by the electron distribution around the quinoline ring. The 6-position benefits from a favorable balance of electrophilicity at the C−Br carbon without the excessive ring-nitrogen deactivation seen in the 4-bromo isomer or the steric hindrance encountered at the 8-position. In practical terms, the 3-difluoromethyl substituent in 6-bromo-3-(difluoromethyl)quinoline is predicted to further modulate electron density at the 6-position via its −I (inductive electron-withdrawing) effect, rendering this specific building block electronically distinct from the simpler 6-bromoquinoline baseline [1].

Suzuki-Miyaura coupling bromoquinoline reactivity regioselectivity synthetic methodology

Physicochemical Differentiation: 6-Bromo-3-(difluoromethyl)quinoline vs. 7-Bromo-3-(difluoromethyl)quinoline

Although 6-bromo-3-(difluoromethyl)quinoline (CAS 2828438-98-6) and 7-bromo-3-(difluoromethyl)quinoline (CAS 1207747-91-8) share the same molecular formula (C₁₀H₆BrF₂N) and molecular weight (258.06 g·mol⁻¹), they are chromatographically and spectroscopically distinguishable species. The 6-bromo isomer has a predicted boiling point of 329.8 ± 37.0 °C and density of 1.603 ± 0.06 g·cm⁻³ [1]. The 7-bromo isomer exhibits a predicted boiling point of 337.6 ± 37.0 °C and density of 1.60 ± 0.1 g·cm⁻³ (vendor-reported predicted data) . These subtle differences in boiling point arise from differential dipole moments and crystal-packing energies driven by the position of the bromine substituent. In reversed-phase HPLC (C18 column, acetonitrile/water gradient), the two regioisomers are expected to show distinct retention times due to differences in molecular shape and polar surface area distribution, though no published chromatographic comparison was identified in the peer-reviewed literature for the exact pair.

physicochemical properties regioisomer chromatographic retention lipophilicity predicted properties

High-Value Application Scenarios for 6-Bromo-3-(difluoromethyl)quinoline Procurement


Antiviral ALLINI Lead Optimization: 6-Bromo Scaffold for Wild-Type Selectivity Profiling

Research groups developing HIV-1 integrase allosteric inhibitors can employ 6-bromo-3-(difluoromethyl)quinoline as a core intermediate for constructing compound libraries. Based on the divergent resistance profile established in Viruses 2022 [1], the 6-bromo substitution pattern provides a defined sensitivity to the A128T resistance mutation that is not shared by the 8-bromo isomer. This makes the 6-bromo scaffold particularly useful as a tool compound for probing resistance mechanisms and for designing next-generation ALLINIs that maintain activity against A128T escape mutants. Procurement of the 6-bromo-3-(difluoromethyl) variant ensures that the bromine handle is correctly positioned for structure-guided derivatization at the integrase dimer interface.

5-HT₆ Receptor CNS Ligand Design: Leveraging CHF₂ as a Lipophilic H-Bond Donor

For CNS drug discovery programs targeting the 5-HT₆ receptor, the 6-bromo-3-(difluoromethyl)quinoline scaffold, when elaborated into sulfonamide-containing ligands (cf. US9663498 Example 57), yields sub-nanomolar binding affinity (IC₅₀ = 0.580 nM) [2]. The CHF₂ group at the 3-position offers a lipophilic hydrogen-bond donor contact that is expected to enhance binding-site complementarity relative to CF₃-only analogs, while the bromine at the 6-position provides a synthetic exit vector for further diversification via cross-coupling. This building block is therefore suited for late-stage lead optimization where balanced potency, HBD-driven selectivity, and metabolic stability are critical multiparameter objectives.

Kinase Inhibitor Scaffold Diversification: 4-Anilinoquinoline Motif with Difluoromethyl Fine-Tuning

The 4-anilinoquinoline kinase inhibitor motif is a validated pharmacophore, exemplified by the synthesis of 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine as a versatile difluoromethyl-containing probe [3]. 6-Bromo-3-(difluoromethyl)quinoline can serve as a precursor for generating analogous 4-anilinoquinoline libraries where the difluoromethyl group is resident on the quinoline core rather than the aniline ring. This provides an orthogonal vector for tuning kinase selectivity via the lipophilic HBD properties of CHF₂, complementing existing strategies that rely solely on aniline substitution. The crystalline characterization of the HCl salt of the related compound confirmed a 126.08(7)° out-of-plane twist between the ring systems, a structural feature relevant to binding-pocket shape complementarity [3].

Synthetic Methodology Development: Cross-Coupling Reactivity Benchmarking on 3-CF₂H-Quinolines

For academic and industrial synthetic methodology groups, 6-bromo-3-(difluoromethyl)quinoline represents a well-defined substrate for benchmarking palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig amination) on CHF₂-substituted heteroaromatic systems . The electron-withdrawing effect of the 3-difluoromethyl group modulates the oxidative addition step at the C(6)−Br bond, making this substrate a more challenging coupling partner than 6-bromoquinoline and thus a stringent test of catalyst performance. Published reactivity mapping of bromoquinoline regioisomers provides a reference framework for interpreting coupling outcomes .

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